molecular formula C24H32N2O4S B2970828 N-(4-(2,6-dimethylmorpholine-4-carbonyl)benzyl)-2,3,5,6-tetramethylbenzenesulfonamide CAS No. 690245-87-5

N-(4-(2,6-dimethylmorpholine-4-carbonyl)benzyl)-2,3,5,6-tetramethylbenzenesulfonamide

Cat. No.: B2970828
CAS No.: 690245-87-5
M. Wt: 444.59
InChI Key: VXAJHUMQKGRMFV-UHFFFAOYSA-N
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Description

N-(4-(2,6-Dimethylmorpholine-4-carbonyl)benzyl)-2,3,5,6-tetramethylbenzenesulfonamide is a sulfonamide derivative featuring a 2,6-dimethylmorpholine moiety linked via a carbonyl group to a benzylamine scaffold, which is further attached to a heavily methylated benzenesulfonamide group.

Properties

IUPAC Name

N-[[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]methyl]-2,3,5,6-tetramethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4S/c1-15-11-16(2)20(6)23(19(15)5)31(28,29)25-12-21-7-9-22(10-8-21)24(27)26-13-17(3)30-18(4)14-26/h7-11,17-18,25H,12-14H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAJHUMQKGRMFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=C(C(=CC(=C3C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,6-dimethylmorpholine-4-carbonyl)benzyl)-2,3,5,6-tetramethylbenzenesulfonamide typically involves multiple steps:

    Formation of the Morpholine Derivative: The starting material, 2,6-dimethylmorpholine, is synthesized through the reaction of 2,6-dimethylphenol with ethylene oxide in the presence of a base.

    Carbamoylation: The morpholine derivative is then reacted with 4-(chloromethyl)benzoyl chloride to form the intermediate 4-(2,6-dimethylmorpholine-4-carbonyl)benzyl chloride.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with 2,3,5,6-tetramethylbenzenesulfonamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,6-dimethylmorpholine-4-carbonyl)benzyl)-2,3,5,6-tetramethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition due to its structural similarity to known inhibitors.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(4-(2,6-dimethylmorpholine-4-carbonyl)benzyl)-2,3,5,6-tetramethylbenzenesulfonamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound’s key distinguishing feature is the 2,6-dimethylmorpholine-4-carbonyl-benzyl group, which differentiates it from other sulfonamide analogs. Below is a comparative analysis with structurally related compounds:

Table 1: Structural Comparison of Sulfonamide Derivatives
Compound Name Molecular Formula Molecular Weight Key Substituents/Features
Target Compound C27H35N3O4S 521.66* 2,6-Dimethylmorpholine-carbonyl-benzyl
N-(3,4-Difluorophenyl)-2,3,5,6-tetramethylbenzenesulfonamide C16H15F2NO2S 323.36 3,4-Difluorophenyl
N-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-2,3,5,6-tetramethylbenzenesulfonamide C21H30N2O3S 390.50 Piperidine-furan-methyl
5-(4-(4-Cl-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thione C21H14ClF2N3O2S2 494.99 Triazole-thione, halogenated aryl groups

*Calculated based on molecular formula.

Physicochemical Properties

  • Target Compound : The morpholine ring introduces polarity due to its oxygen atom, likely enhancing water solubility compared to purely aromatic analogs. The tetramethylbenzenesulfonamide group contributes to hydrophobicity, creating a balance that may improve membrane permeability.
  • N-(3,4-Difluorophenyl)-2,3,5,6-tetramethylbenzenesulfonamide : Fluorine substituents increase electronegativity and metabolic stability but reduce solubility compared to the morpholine-containing target compound.

Spectroscopic Characterization

  • IR Spectroscopy : The target compound’s morpholine carbonyl group would show a C=O stretch near 1660–1680 cm⁻¹, similar to hydrazinecarbothioamides in . The absence of C=S (1243–1258 cm⁻¹) and presence of sulfonamide S=O (1130–1160 cm⁻¹) would differentiate it from triazole-thiones .
  • NMR : The tetramethylbenzenesulfonamide group would exhibit four singlet methyl peaks in ¹H-NMR (δ 2.3–2.6 ppm), while the morpholine protons would resonate as multiplets (δ 3.4–4.0 ppm) .

Biological Activity

N-(4-(2,6-dimethylmorpholine-4-carbonyl)benzyl)-2,3,5,6-tetramethylbenzenesulfonamide is a complex organic compound with potential biological activities. This article explores its biological activity through various studies, highlighting its mechanisms of action, pharmacological effects, and structure-activity relationships.

Chemical Structure and Properties

The compound's structure features a morpholine ring substituted with dimethyl groups and a benzenesulfonamide moiety , which is significant for its biological interactions. The molecular formula is C20H26N2O4SC_{20}H_{26}N_{2}O_{4}S, and its molecular weight is approximately 402.56 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The morpholine and sulfonamide groups can facilitate binding to enzyme active sites, potentially inhibiting their activity.
  • Receptor Binding : The structural features allow for interaction with specific receptors, influencing signaling pathways.

Anticonvulsant Activity

Research indicates that compounds similar to this compound exhibit anticonvulsant properties. For instance, studies on related morpholine derivatives have shown significant anticonvulsant effects in animal models by enhancing GABAergic activity and inhibiting GABA transaminase .

Antifungal Activity

The compound has also been evaluated for its antifungal properties. A study demonstrated that derivatives containing the morpholine moiety displayed moderate to good antifungal activity against various fungi. Specifically, compounds with the cis configuration of the dimethylmorpholine moiety showed superior activity compared to their trans counterparts .

Case Studies and Research Findings

  • Anticonvulsant Study :
    • Objective : To evaluate the anticonvulsant potential of morpholine derivatives.
    • Methodology : Administered via intraperitoneal and oral routes in animal models.
    • Findings : Significant anticonvulsant activity was observed with no neurotoxicity reported .
  • Antifungal Study :
    • Objective : To assess the antifungal efficacy of synthesized derivatives.
    • Methodology : Tested against plant pathogenic fungi at varying concentrations.
    • Results : Compound with a 4-bromine-substituted phenyl group exhibited an EC50 value of 23.87 μmol/L against Valsa mali, indicating strong antifungal activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Morpholine Substitution : The position and type of substituents on the morpholine ring significantly affect both enzyme inhibition and receptor affinity.
  • Sulfonamide Group : Modifications in the sulfonamide structure can enhance binding efficiency and selectivity towards targeted enzymes or receptors.

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